molecular formula C22H19N3O3 B465260 N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide CAS No. 304481-64-9

N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide

Cat. No.: B465260
CAS No.: 304481-64-9
M. Wt: 373.4g/mol
InChI Key: XPPAKUGLOKCFLI-YDZHTSKRSA-N
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Description

N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide is a complex organic compound that belongs to the class of carbazole derivatives.

Preparation Methods

The synthesis of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide typically involves the reaction of 9-ethylcarbazole with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide can be compared with other carbazole derivatives, such as:

Properties

CAS No.

304481-64-9

Molecular Formula

C22H19N3O3

Molecular Weight

373.4g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-2-yl)methylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-2-25-19-6-4-3-5-16(19)17-9-7-14(11-20(17)25)13-23-24-22(28)18-10-8-15(26)12-21(18)27/h3-13,26-27H,2H2,1H3,(H,24,28)/b23-13+

InChI Key

XPPAKUGLOKCFLI-YDZHTSKRSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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